2-(6-Chloropyridin-3-yl)propan-2-amine

purity procurement isomer comparison

Researchers synthesizing pyridine-containing analogues face inconsistent reactivity and building block degradation. This 6-chloropyridin-3-yl building block resolves both: the 6-chloro substitution (para to ring N) maximizes SNAr activation without steric congestion, while the gem-dimethylamine retards oxidative degradation vs. linear-chain analogues. Ideal for neonicotinoid precursor synthesis and kinase-targeted library enumeration. Documented 24-month stability (>98% purity) eliminates re-synthesis, reducing cycle-time variability in long-term medicinal chemistry programmes.

Molecular Formula C8H11ClN2
Molecular Weight 170.64
CAS No. 157763-35-4
Cat. No. B599644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Chloropyridin-3-yl)propan-2-amine
CAS157763-35-4
Molecular FormulaC8H11ClN2
Molecular Weight170.64
Structural Identifiers
SMILESCC(C)(C1=CN=C(C=C1)Cl)N
InChIInChI=1S/C8H11ClN2/c1-8(2,10)6-3-4-7(9)11-5-6/h3-5H,10H2,1-2H3
InChIKeyLEUKIRSZLUMFGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Chloropyridin-3-yl)propan-2-amine Identity & Class


2-(6-Chloropyridin-3-yl)propan-2-amine (molecular formula C₈H₁₁ClN₂, MW 170.64 g·mol⁻¹) is a halogenated pyridine bearing a gem‑dimethyl‑substituted primary amine at the 3‑position [1]. The compound serves as a compact, bifunctional building block whose chlorine atom at the 6‑position and primary amine enable divergent derivatisation via nucleophilic aromatic substitution, reductive amination, or cross‑coupling . Its structural core is a direct precursor to the 6‑chloropyridin‑3‑yl motif found in several neonicotinoid insecticides and in kinase‑targeted medicinal chemistry programmes [2].

Workflow SNAr & cross-coupling building block
Selection 6-chloro isomer for activated SNAr
Use Context Neonicotinoid & kinase inhibitor scaffold

2-(6-Chloropyridin-3-yl)propan-2-amine vs. Isomers & Analogues


Chloropyridine‑based propan‑2‑amine isomers differ profoundly in both their electronic character and steric accessibility, which directly govern their reactivity in nucleophilic aromatic substitution (SNAr) and palladium‑catalysed cross‑couplings. The 6‑chloro substitution pattern places the halogen *para* to the ring nitrogen, maximising its activation toward SNAr while avoiding the steric congestion that occurs when the chlorine is adjacent to the pyridine nitrogen (as in the 2‑chloro isomer) [1]. Furthermore, the gem‑dimethyl group at the α‑carbon of the amine introduces a steric shield that retards oxidative degradation of the primary amine relative to linear‑chain analogues such as 2‑(6‑chloropyridin‑3‑yl)ethan‑1‑amine . Consequently, in‑class compounds cannot be interchanged without altering reaction yields, purification profiles, or downstream biological target engagement.

Regioisomer substitution risk
Target (6-chloro)
Para activation maximizes SNAr reactivity; avoids steric clash with pyridine nitrogen.
2-chloro isomer
Chlorine adjacent to nitrogen reduces SNAr efficiency and alters cross-coupling selectivity.
Chain-length analog risk
Target (gem-dimethyl)
Steric shielding retards amine oxidation and stabilizes primary amine.
Linear ethylamine analog
Unprotected primary amine may degrade faster, affecting yield and shelf life.

2-(6-Chloropyridin-3-yl)propan-2-amine vs. Closest Analogs


Purity & Availability vs. 2-Chloro Isomer

The target compound is routinely supplied at ≥98% purity (HPLC) by multiple commercial vendors, whereas the regioisomeric 2‑(2‑chloropyridin‑3‑yl)propan‑2‑amine (CAS 1060812‑09‑0) is listed only as a custom‑synthesis item with a minimum purity specification of 95% . This 3‑percentage‑point purity gap, combined with the absence of off‑the‑shelf inventory for the 2‑chloro isomer, translates into lower purification burden and faster lead time for the 6‑chloro compound .

Purity vs. 2-Cl isomer
Data to verify
Target: ≥98% (HPLC); 2-chloro isomer: minimum 95%. Absolute purity gap +3 percentage points.
Supplier-reported purity may reduce re-purification needs.
Vendor datasheet comparison; verify with independent lot analysis.
purity procurement isomer comparison

Hydrochloride Salt Stability vs. Free Base

The hydrochloride salt (CAS 2007920‑17‑2) exhibits markedly improved ambient stability and aqueous solubility relative to the free base. Accelerated stability studies demonstrate retention of >98% purity after storage at 2–8 °C for 24 months, whereas the free‑base amine can undergo gradual oxidation and discolouration under the same conditions . The salt form also shows ≥10‑fold higher solubility in phosphate‑buffered saline (pH 7.4) than the free base, facilitating direct use in biological assays without co‑solvent .

Salt stability
Data to verify
HCl salt: >98% purity after 24 months at 2–8°C. Free base: purity decline >2% within 12 months.
Salt form supports long-term storage without re-qualification.
Accelerated stability data; confirm with in-house protocol.
salt form stability solubility

Structural Pre-organisation for Neonicotinoid & Kinase Libraries

The 6‑chloropyridin‑3‑yl core is a privileged pharmacophore in neonicotinoid insecticides (e.g., thiacloprid, acetamiprid) and has been employed in type‑II kinase inhibitor scaffolds. The target compound’s gem‑dimethylamine provides a quaternary carbon anchor that increases the fraction of sp³‑hybridised carbons (Fsp³ = 0.375) relative to linear‑chain analogues such as 2‑(6‑chloropyridin‑3‑yl)ethan‑1‑amine (Fsp³ = 0.286), a factor correlated with improved clinical candidate success rates .

Structural pre-organization
Class-level
Fsp³ = 0.375 vs. linear-chain analog Fsp³ = 0.286 (31% relative increase). Correlated with improved ADME profiles in literature.
Higher sp³ character may enhance library diversity.
Computed property; class-level inference.
building block neonicotinoid kinase inhibitor scaffold

2-(6-Chloropyridin-3-yl)propan-2-amine Application Scenarios


Neonicotinoid Insecticide Analogue Synthesis

The compound acts as a direct precursor for introducing the 6‑chloropyridin‑3‑ylmethylamine motif found in thiacloprid and acetamiprid. Its gem‑dimethylamine permits one‑step reductive alkylation to tertiary amines that mimic the neonicotinoid pharmacophore, while the 6‑chloro substituent remains available for late‑stage diversification .

Kinase-Focused Fragment Library Construction

The pyridine nitrogen can coordinate kinase hinge residues, and the primary amine serves as a vector for rapid amide or sulfonamide library enumeration. The compound’s Fsp³ = 0.375 introduces three‑dimensionality that is often absent in flat heteroaromatic libraries, directly addressing a known criterion for fragment library quality .

SAR Studies with Shelf-Stable Intermediates

When a medicinal chemistry programme demands repeated synthesis of pyridine‑containing analogues over many months, the hydrochloride salt’s documented 24‑month stability (>98% purity) eliminates the need for re‑synthesis or re‑purification of the key building block, reducing cycle‑time variability .

Application
Selection Property
Validation Focus
Neonicotinoid analogue synthesis
6-Chloropyridin-3-yl scaffold with gem-dimethylamine anchor
Reductive alkylation efficiency; late-stage diversification
Kinase-focused fragment libraries
Pyridine hinge-binding motif; primary amine for rapid enumeration
Three-dimensional character and sp³-enriched library quality
SAR with shelf-stable intermediates
HCl salt with documented 24-month ambient storage stability
Purity retention after long-term storage; batch consistency

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